Baptifoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baptifoline involves several steps, starting from basic organic compounds. The key steps include:
Formation of the quinolizidine ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Fusion of pyridine rings: The pyridine rings are introduced through a series of condensation reactions.
Final cyclization: The final step involves the cyclization to form the tetracyclic structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Selection of high-purity starting materials: Ensuring the purity of starting materials is crucial for the efficiency of the synthesis.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Baptifoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the this compound molecule.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Baptifoline has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Baptifoline involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to receptors: this compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Modulating enzyme activity: It may inhibit or activate certain enzymes, thereby influencing various biochemical pathways.
Altering gene expression: this compound may affect the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Anagyrine: Another alkaloid with a similar tetracyclic structure.
Lupanine: A related alkaloid with a quinolizidine core.
Sparteine: An alkaloid with a similar nitrogen-containing ring system.
Uniqueness of Baptifoline
This compound is unique due to its specific tetracyclic structure and the presence of multiple stereocenters, which contribute to its distinct chemical and biological properties. Its unique structure allows it to interact with molecular targets in a specific manner, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
732-50-3 |
---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h1-3,10-12,14,18H,4-9H2/t10-,11-,12-,14-/m1/s1 |
InChI Key |
AOOCSKCGZYCEJX-HKUMRIAESA-N |
SMILES |
C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O |
Isomeric SMILES |
C1CN2C[C@H]3C[C@@H]([C@H]2C[C@@H]1O)CN4C3=CC=CC4=O |
Canonical SMILES |
C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O |
melting_point |
210 °C |
physical_description |
Solid |
Synonyms |
baptifoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.